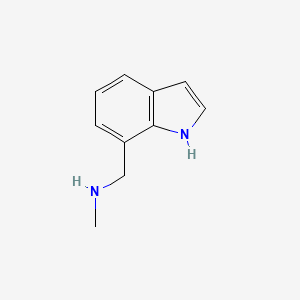

(1H-indol-7-ylmethyl)(methyl)amine

Vue d'ensemble

Description

(1H-indol-7-ylmethyl)(methyl)amine, also known as 1H-indole-7-methanamine, N-methyl-, is a compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-7-ylmethyl)(methyl)amine typically involves the reaction of indole derivatives with methylamine. One common method is the reductive amination of indole-7-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . This reaction is usually carried out in a solvent like methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reductive amination processes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1H-indol-7-ylmethyl)(methyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted indole derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Key Intermediate:

(1H-Indol-7-ylmethyl)(methyl)amine serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance drug efficacy. For example, derivatives of indole compounds have shown promising results in inhibiting cancer cell proliferation, making them potential candidates for anticancer therapies .

Case Study: Anticancer Activity

A study synthesized various indole derivatives and evaluated their antiproliferative activities against cancer cell lines such as HeLa and MCF-7. Among these, certain compounds derived from this compound exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating strong anticancer potential .

Biochemical Research

Exploration of Biological Effects:

Researchers utilize this compound to study the effects of indole derivatives on biological systems. This research helps uncover new pathways in cell signaling and metabolism. For instance, studies have shown that modifications to the indole structure can influence its interaction with various biological targets, leading to diverse biological effects .

Mechanistic Insights:

Investigations into the mechanisms of action reveal that compounds like this compound can modulate enzyme activity and receptor binding, which is crucial for understanding their therapeutic potential.

Material Science

Development of Novel Materials:

The compound is being explored for its electronic properties, making it a candidate for the development of organic semiconductors. Its unique structure allows for the creation of materials with specific electrical characteristics suitable for use in electronic devices .

Agrochemicals

Sustainable Agriculture Applications:

this compound is also being investigated for its potential in developing new agrochemicals aimed at improving crop yield and resistance to pests. This application aligns with sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Diagnostic Tools

Enhancing Diagnostic Assays:

The compound is under research for its application in diagnostic tools, particularly in assays designed to detect specific biomolecules. Its ability to enhance the sensitivity and specificity of tests could lead to improved diagnostic capabilities in medical settings .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of (1H-indol-7-ylmethyl)(methyl)amine involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. For example, they can act as agonists or antagonists at serotonin receptors, affecting neurotransmission . The exact pathways and targets depend on the specific indole derivative and its functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tryptamine: Another indole derivative with a similar structure but different biological activity.

Serotonin: A neurotransmitter derived from tryptophan, structurally similar to (1H-indol-7-ylmethyl)(methyl)amine.

Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Activité Biologique

(1H-indol-7-ylmethyl)(methyl)amine, also known as indole derivatives, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C9H10N2

- Molecular Weight : 146.19 g/mol

- Structure : The compound consists of an indole ring with a methylamine side chain, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : Indole derivatives are known to influence neurotransmitter systems, particularly serotonin and dopamine pathways. They may act as agonists or antagonists at specific receptor sites, impacting mood and cognitive functions.

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in metabolic processes related to energy homeostasis and neurotransmitter regulation .

Biological Activity and Efficacy

The efficacy of this compound has been assessed through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

| Study Reference | Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|---|

| NNMT Inhibition | 0.013 | Human Cell Lines | |

| Antiproliferative | 0.069 | MDA-MB-231 | |

| Neuroprotective | 0.36 | Mouse Model |

Case Study 1: NNMT Inhibition

A study reported that this compound exhibited significant inhibition of NNMT with an IC50 value of 0.013 µM, indicating its potential role in modulating metabolic pathways associated with neurological disorders . This inhibition suggests a therapeutic strategy for conditions such as Alzheimer's disease where NNMT activity is dysregulated.

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of the compound on various cancer cell lines, including MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of 0.069 µM, highlighting its potential as a chemotherapeutic agent . The study emphasized the structure-activity relationship, indicating that modifications to the indole structure could enhance efficacy.

Research Applications

The unique chemical properties of this compound make it a valuable candidate for several research applications:

- Drug Development : Its ability to modulate neurotransmitter systems positions it as a potential treatment for psychiatric disorders.

- Cancer Therapy : The antiproliferative properties suggest its use in developing novel anticancer agents.

- Metabolic Disorders : As an NNMT inhibitor, it may have implications in treating metabolic syndromes.

Propriétés

IUPAC Name |

1-(1H-indol-7-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-7-9-4-2-3-8-5-6-12-10(8)9/h2-6,11-12H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZMVJWWVQPYQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.